molecular formula C16H10N2O3 B14643565 Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate CAS No. 55854-61-0

Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate

Cat. No.: B14643565
CAS No.: 55854-61-0
M. Wt: 278.26 g/mol
InChI Key: WNAJYDOQFSRSHC-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development due to its biological activity . Additionally, it has applications in the industry as a ligand for metal complex formation .

Mechanism of Action

The mechanism of action of methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Properties

CAS No.

55854-61-0

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 2-oxo-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene-3-carboxylate

InChI

InChI=1S/C16H10N2O3/c1-21-16(20)11-8-12-14-10(6-7-17-12)9-4-2-3-5-13(9)18(14)15(11)19/h2-8H,1H3

InChI Key

WNAJYDOQFSRSHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34

Origin of Product

United States

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